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Compound of Interest

Compound Name: 2-Amino-N-tert-butylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 2-Amino-N-tert-butylbenzamide (CAS No. 1203-89-0). The information presented
herein is essential for the identification, characterization, and quality control of this molecule in
research and development settings. This document includes available experimental data for
Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Disclaimer: Experimental *H and 3C Nuclear Magnetic Resonance (NMR) data for 2-Amino-N-
tert-butylbenzamide are not readily available in the public domain. The NMR data presented
in this guide are predicted values based on the analysis of structurally similar compounds,
namely anthranilamide and N-tert-butylbenzamide. These predictions are intended to provide a
reasonable expectation of the spectral features of the target molecule.

Molecular Structure

IUPAC Name: 2-Amino-N-(1,1-dimethylethyl)benzamide
Molecular Formula: C11H1eN20

Molecular Weight: 192.26 g/mol

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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As experimental NMR data for 2-Amino-N-tert-butylbenzamide is not available, the following
tables present predicted chemical shifts (d) in parts per million (ppm). These predictions are
derived from the known spectral data of anthranilamide, which provides the aminobenzoyl
moiety, and N-tert-butylbenzamide, which provides the N-tert-butyl group and the benzamide
core.

Table 1: Predicted 'H NMR Spectral Data for 2-Amino-N-tert-butylbenzamide

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~72-74 Multiplet 2H Aromatic (H-4, H-6)
~6.6-6.8 Multiplet 2H Aromatic (H-3, H-5)
~ 5.9 (broad s) Singlet 1H NH (amide)
~ 4.5 (broad s) Singlet 2H NH2 (amino)
~14 Singlet 9H C(CHs3)s

Table 2: Predicted 13C NMR Spectral Data for 2-Amino-N-tert-butylbenzamide

Chemical Shift (6, ppm) Assighment

~ 168 C=0 (amide)

~ 148 C-NH:

~ 132 Aromatic C-H

~ 128 Aromatic C-H
~118 Aromatic C-H

~ 116 Aromatic C-H

~ 115 Aromatic C-CONH
~52 C(CHs)s3

~29 C(CHs)s3
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Infrared (IR) Spectroscopy

The following table summarizes the significant absorption bands from the gas-phase infrared
spectrum of 2-Amino-N-tert-butylbenzamide.[1]

Table 3: Infrared (IR) Spectral Data for 2-Amino-N-tert-butylbenzamide

Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric, free

3480 Strong
NH2)
N-H stretch (symmetric, free
3370 Strong
NH2)
~3300 Medium N-H stretch (amide)
2970 Medium C-H stretch (aliphatic)
1685 Strong C=0 stretch (amide I)
1620 Strong N-H bend (amine)
1540 Medium N-H bend (amide II)
1365 Medium C-H bend (tert-butyl)
C-H bend (ortho-disubstituted
750 Strong

aromatic)

Mass Spectrometry (MS)

The mass spectrum was obtained by electron ionization (El). The table below lists the major
fragments and their relative intensities.[1]

Table 4: Mass Spectrometry (MS) Data for 2-Amino-N-tert-butylbenzamide
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miz Relative Intensity (%) Assighment

192 25 [M]* (Molecular lon)

177 15 [M - CHs]*

136 100 [M - CaHs]* or [HzNCesH4COJ*
120 80 [H2NCeH4CO - O]*

92 60 [CeHaNH2]*

57 40 [CaHo]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2-Amino-N-tert-butylbenzamide would be dissolved in a deuterated solvent, such
as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing a small amount of
tetramethylsilane (TMS) as an internal standard. *H and 3C NMR spectra would be recorded
on a spectrometer operating at a frequency of 300 MHz or higher for protons. For *H NMR, the
data would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio,
with a relaxation delay of 1-2 seconds. For 13C NMR, a proton-decoupled sequence would be
used to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum was obtained using a Fourier Transform Infrared (FTIR)
spectrometer.[1] The sample was introduced into a gas cell, and the spectrum was recorded
over the range of 4000-400 cm~1, A background spectrum of the empty gas cell was subtracted
from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry was performed by introducing a small amount of the
sample into the ion source of the mass spectrometer, typically via a direct insertion probe or
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after separation by gas chromatography. The molecules were bombarded with a beam of
electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions were
then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 2-Amino-N-tert-butylbenzamide.
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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